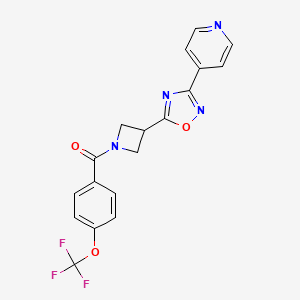

(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyridinyl group, an oxadiazolyl group, an azetidinyl group, and a phenyl group with a trifluoromethoxy substituent. These groups are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, azetidinones are known to exhibit a wide range of biological activities and are synthesized through various methods .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the pyridinyl group might undergo electrophilic substitution reactions, while the azetidinyl group might participate in ring-opening reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Certain compounds structurally related to (3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone have demonstrated notable antimicrobial properties. For instance, derivatives containing methoxy groups have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

- Antimycobacterial Effects : Some derivatives of this compound class, particularly those modified with nicotinic acid hydrazide, exhibit significant antimycobacterial activity (R.V.Sidhaye et al., 2011).

Optical and Electronic Applications

- Electron-Transporting Material : Derivatives of the compound, such as m-terphenyl oxadiazole derivatives, have been employed as electron transporters and exciton blockers in organic light-emitting diodes (OLEDs), demonstrating improved efficiency and reduced driving voltages (Shih et al., 2015).

Pharmacological Studies

- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, related to the structure of the compound , have been explored for potential antidepressant and nootropic effects (Thomas et al., 2016).

Chemical Synthesis and Material Science

- Synthesis of Organotin(IV) Complexes : The compound's derivatives have been used in the synthesis of new organotin(IV) complexes with potential applications in material science, exhibiting promising antibacterial activities (Singh et al., 2016).

Miscellaneous Applications

- Chemical Sensors : Some derivatives have been developed as chemical sensors, for instance, for detecting Al3+ ions in semi-aqueous medium, demonstrating high selectivity and sensitivity (Bartwal et al., 2017).

Propiedades

IUPAC Name |

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTIDBKAYNMJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2956651.png)

![(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B2956653.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2956657.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2956659.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956662.png)

![3-Methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2956663.png)

![(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2956664.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)

![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)